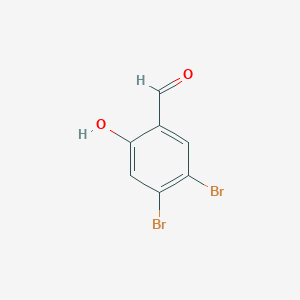

4,5-Dibromo-2-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZSRBKYCGVPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4,5-Dibromo-2-hydroxybenzaldehyde

The creation of this compound primarily relies on the direct bromination of a precursor molecule, with careful control of reaction conditions to ensure the desired substitution pattern.

Precursor-based Synthetic Routes

The most common and direct route to this compound involves the electrophilic bromination of 2-hydroxybenzaldehyde, also known as salicylaldehyde (B1680747). chegg.com This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, at a controlled temperature. chegg.com The hydroxyl and aldehyde groups on the precursor direct the incoming bromine atoms to specific positions on the benzene (B151609) ring.

Another precursor that can be utilized is 4-hydroxybenzaldehyde (B117250). The synthesis from this precursor involves a two-step process. First, 4-hydroxybenzaldehyde is brominated to form 3-bromo-4-hydroxybenzaldehyde. udel.edu This intermediate is then subjected to a copper-mediated reaction with methoxide (B1231860) to yield vanillin (B372448). udel.edu While this specific pathway leads to vanillin, it demonstrates the principle of using substituted benzaldehydes as precursors for further functionalization.

Regioselective Bromination Strategies

Achieving the specific 4,5-dibromo substitution pattern on the 2-hydroxybenzaldehyde ring is a matter of regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. In the case of salicylaldehyde, the powerful activating effect of the hydroxyl group dominates, directing the electrophilic bromine to the positions para and ortho to it.

The position para to the hydroxyl group (C5) and the position ortho to the hydroxyl group (C3) are the most activated sites. Treatment of salicylaldehyde with bromine in glacial acetic acid at 0°C results in the formation of a dibrominated product with the molecular formula C₇H₄Br₂O₂. chegg.com This corresponds to the structure of this compound, indicating that bromination occurs at the 4- and 5-positions. The use of catalysts, such as iron(III) bromide (FeBr₃), can also be employed to facilitate electrophilic bromination.

Reaction Mechanisms in Compound Synthesis

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. In this reaction, molecular bromine (Br₂) acts as the electrophile. The reaction is typically catalyzed by a Lewis acid or proceeds in a polar solvent like acetic acid, which helps to polarize the bromine molecule, making it more electrophilic.

The hydroxyl group at the C2 position of salicylaldehyde is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. The directing influence of the hydroxyl group favors substitution at the ortho and para positions. The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position, but its influence is overridden by the powerful hydroxyl group.

The bromination of salicylic (B10762653) acid, a closely related compound, has been shown to follow second-order kinetics, being first order with respect to both the aromatic compound and bromine. asianpubs.org A similar kinetic profile can be anticipated for the bromination of salicylaldehyde. The reaction mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent loss of a proton from the ring restores aromaticity and yields the brominated product. The formation of the dibrominated product occurs through a sequential process, with the first bromine atom adding to the ring, followed by the addition of the second.

Derivatization Reactions and Synthetic Utility

This compound is a valuable building block for the synthesis of more complex molecules, particularly Schiff bases, which have a wide range of applications.

Synthesis of Schiff Bases from this compound

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are readily synthesized through the condensation of an aldehyde or ketone with a primary amine.

This compound readily undergoes condensation reactions with a wide variety of primary amines and hydrazides to form the corresponding Schiff bases. nih.govuobasrah.edu.iq This reaction typically involves refluxing equimolar amounts of the aldehyde and the amine or hydrazide in a suitable solvent, such as ethanol (B145695). tandfonline.comresearchgate.net The presence of an acid or base catalyst can sometimes be employed to accelerate the reaction.

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, leading to the formation of the characteristic imine or azomethine (-C=N-) group of the Schiff base.

A diverse range of amines and hydrazides have been successfully condensed with this compound and its analogs to create a library of Schiff base derivatives. These include, but are not limited to, substituted anilines, aminopyridines, aminopyrazines, and various hydrazides. nih.govresearchgate.net For instance, the reaction of 5-bromo-2-hydroxybenzaldehyde with 4,4-dimethylthiosemicarbazide in refluxing ethanol yields the corresponding thiosemicarbazone Schiff base. tandfonline.com Similarly, condensation with N-(4-fluorophenyl)thiosemicarbazide has also been reported. sigmaaldrich.com The resulting Schiff bases are often crystalline solids and can be further used as ligands for the synthesis of metal complexes. researchgate.net

Table 1: Examples of Amines and Hydrazides Used in Schiff Base Synthesis with Halogenated 2-Hydroxybenzaldehydes

| Amine/Hydrazide | Resulting Schiff Base Type | Reference |

| 2-Aminopyridine | N-(2-pyridyl)salicylideneimine derivative | nih.gov |

| 2-Aminopyrazine | N-(2-pyrazinyl)salicylideneimine derivative | nih.gov |

| Aniline | N-phenylsalicylideneimine derivative | researchgate.net |

| 4,4-Dimethylthiosemicarbazide | Thiosemicarbazone | tandfonline.com |

| N-(4-fluorophenyl)thiosemicarbazone | Thiosemicarbazone | sigmaaldrich.com |

| α-Naphthylamine | N-(α-naphthyl)salicylideneimine derivative | |

| 4-Aminobenzoic acid ethyl ester | Benzoate-substituted Schiff base | mdpi.com |

| 4-Methoxyaniline | Methoxy-substituted Schiff base | ijcm.ir |

| Various substituted amines | Chalcone-based Schiff bases | uobasrah.edu.iq |

Article on "this compound" Cannot Be Generated Due to Lack of Specific Research

Following a comprehensive search of scientific literature, it has been determined that a detailed article focusing solely on the chemical compound This compound according to the specified outline cannot be generated at this time. The core reason is a significant lack of published research specifically detailing the compound's involvement in the requested synthetic transformations.

While the compound This compound is a known chemical entity, its application and detailed reactivity in the areas of Schiff base formation, coordination chemistry with various transition metals, and the construction of specific heterocyclic architectures like indoles, quinolines, isoxazoles, and chromenones are not sufficiently documented in available scientific databases and publications.

The requested outline is highly specific, demanding detailed research findings for the following sections:

Construction of Heterocyclic Architectures

Construction of Isoxazole and Chromenone Scaffolds

Extensive searches revealed that the available research predominantly focuses on other isomers of dibromo-2-hydroxybenzaldehyde, most notably 3,5-Dibromo-2-hydroxybenzaldehyde . mdpi.comtandfonline.comnih.gov This isomer is frequently used in the synthesis of Schiff bases and their subsequent metal complexes. mdpi.comtandfonline.com Similarly, studies on related compounds like 5-bromo-2-hydroxybenzaldehyde are more common. iosrjournals.orgrecentscientific.comresearchgate.net

To generate the article as requested would require presenting data from these different isomers as if it were applicable to this compound. This would be scientifically inaccurate and would violate the strict instructions to focus solely on the specified compound. Therefore, in the interest of maintaining scientific integrity and adhering to the user's explicit constraints, the article cannot be written.

Should significant research on the specific reactivity of this compound become available in the future, the generation of such an article would be possible.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by a variety of non-covalent interactions.

Molecular Conformation and Geometry

Based on analyses of its isomers, the 4,5-Dibromo-2-hydroxybenzaldehyde molecule is expected to be largely planar. The core structure consists of a benzene (B151609) ring substituted with two bromine atoms, a hydroxyl group (-OH), and a formyl (aldehyde, -CHO) group.

An important conformational feature for 2-hydroxybenzaldehyde derivatives is the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the adjacent aldehyde group. This interaction creates a stable six-membered ring, which rigidly holds the C-C-C=O and C-C-O-H fragments in a planar arrangement. This feature is a dominant factor in the geometry of salicylaldehyde (B1680747) derivatives and would be a primary determinant of the conformation of this compound.

| Parameter | Compound Isomer | Observation | Reference |

| Planarity | 3,5-Dibromo-2-hydroxybenzaldehyde | Two independent molecules in the asymmetric unit are both essentially planar. | researchgate.net |

| Deviation | 2,4-Dibromo-5-hydroxybenzaldehyde | Aldehyde and bromine atoms deviate significantly from the benzene ring plane. | researchgate.net |

| Twist | 2-Bromo-5-hydroxybenzaldehyde | Aldehyde group is twisted by 7.1(5)° around the Csp2-Caryl bond. | researchgate.net |

Crystal Packing and Supramolecular Interactions

Hydrogen bonds are among the strongest and most directional non-covalent interactions. In the crystal structures of dibromo-2-hydroxybenzaldehyde isomers, both O-H···O and C-H···O hydrogen bonds are observed.

The crystal structure of 3,5-Dibromo-2-hydroxybenzaldehyde features intermolecular O-H···O and C-H···O hydrogen bonds that contribute to the stabilization of the crystal structure researchgate.net. For 2,4-Dibromo-5-hydroxybenzaldehyde , molecules form centrosymmetric dimers, where two molecules are linked by two strong hydrogen bonds between the hydroxyl and carbonyl groups, with a measured O···O distance of 2.839(5) Å researchgate.net. A similar pattern is seen in 2-Bromo-5-hydroxybenzaldehyde , where intermolecular hydrogen bonds link the hydroxyl and carbonyl groups to form zigzag chains, with an O···O distance of 2.804(4) Å researchgate.net. These interactions effectively link molecules into chains or dimers, which then assemble into larger three-dimensional structures.

Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In molecules containing bromine, Br···Br interactions can play a significant role in crystal packing. The crystal structure of 3,5-Dibromo-2-hydroxybenzaldehyde shows that molecules are linked by Br···Br interactions, with a measured distance of 3.772(4) Å, alongside hydrogen bonds researchgate.net. These interactions often work in concert with other forces to guide the assembly of molecules into layered or stacked arrangements.

The planar aromatic rings of the benzaldehyde (B42025) scaffold allow for π-π stacking interactions, which are driven by electrostatic and van der Waals forces between the electron clouds of adjacent rings. The analysis of 3,5-Dibromo-2-hydroxybenzaldehyde reveals a layered packing structure facilitated by weak π-π stacking interactions. The centroid-to-centroid distances between the adjacent aromatic rings in its two independent molecules are reported as 4.040(8) Å and 3.776(7) Å, respectively researchgate.net. These distances are indicative of offset or slipped-stacking arrangements rather than a direct face-to-face overlap.

While not explicitly detailed in the available reports for these specific isomers, C-H···π and C-Br···π interactions are other potential contributors to the crystal packing. A C-H···π interaction involves a hydrogen atom bonded to a carbon atom interacting with the electron cloud of an aromatic ring. A C-Br···π interaction is a weaker, less common interaction where the bromine atom interacts with the π-system. The presence and geometry of these interactions would depend on the specific packing arrangement adopted by this compound, which could only be confirmed by a dedicated X-ray diffraction study.

| Interaction Type | Compound Isomer | Key Findings | Reference |

| O-H···O Hydrogen Bond | 2,4-Dibromo-5-hydroxybenzaldehyde | Forms centrosymmetric dimers; O···O distance = 2.839(5) Å. | researchgate.net |

| O-H···O Hydrogen Bond | 2-Bromo-5-hydroxybenzaldehyde | Forms zigzag chains; O···O distance = 2.804(4) Å. | researchgate.net |

| Halogen Bond (Br···Br) | 3,5-Dibromo-2-hydroxybenzaldehyde | Links molecules; Br···Br distance = 3.772(4) Å. | researchgate.net |

| π-π Stacking | 3,5-Dibromo-2-hydroxybenzaldehyde | Weak interactions with centroid-centroid distances of 4.040(8) Å and 3.776(7) Å. | researchgate.net |

Asymmetric Unit and Dihedral Angles

The crystal structure of derivatives of this compound reveals important details about their three-dimensional arrangement. For instance, in the case of 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone, a related compound, the molecule is nearly planar. nih.govresearchgate.net The maximum deviations from planarity are observed for the nitrogen atoms of the –NH– and NH2– groups. nih.govresearchgate.net The crystal structure is stabilized by intramolecular N—H···N and O—H···N hydrogen bonds, which form S(5) and S(6) ring motifs. nih.govresearchgate.net Furthermore, molecules are linked into chains by pairs of N—H⋯S hydrogen bonds. nih.govresearchgate.net In a more complex derivative, 4,5-dibromo-6-methyl-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one, the five-membered pyrrolidine (B122466) ring adopts an envelope conformation, while the six-membered ring has a boat conformation. nih.gov One of the bromine atoms in this structure was found to be disordered over two sites. nih.gov

The dihedral angle, which describes the angle between two planes, is a critical parameter in determining the conformation of these molecules. The Karplus relationship explains the correlation between the vicinal coupling constant (³JHH) in NMR spectroscopy and the dihedral angle, which is instrumental in conformational analysis. miamioh.edu Maximum orbital overlap and larger coupling constants occur at dihedral angles of 0° and 180°, while minimal overlap and smaller coupling constants are observed at a 90° angle. miamioh.edu

Comprehensive Spectroscopic Investigations

A variety of spectroscopic techniques are employed to characterize this compound and its derivatives, providing insights into their vibrational and electronic properties.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. nih.govnih.gov

In Schiff base derivatives of salicylaldehydes, the azomethine (C=N) stretching vibration is a key characteristic band. For Schiff bases derived from 2,4-dihydroxybenzaldehyde, this band appears in the region of 1594-1616 cm⁻¹. The phenolic O-H stretching frequency is typically observed around 3379 cm⁻¹. Upon complexation with a metal ion, the O-H band disappears, indicating deprotonation and coordination of the oxygen to the metal. ekb.eg The C=N stretching frequency often shifts upon complexation, providing further evidence of coordination. ekb.eg In thiosemicarbazone derivatives, the N-H stretching vibrations are also important diagnostic peaks. nih.gov

In the solid state, thiosemicarbazone derivatives of this compound exist predominantly in the thione form. This is confirmed by the presence of a characteristic C=S stretching vibration in their FT-IR spectra. The coordination of the sulfur atom to a metal ion in complexes is indicated by a shift in this vibrational band. japsonline.com In the ¹³C NMR spectrum of a thiosemicarbazone derivative, the signal for the thione carbon (C=S) appears at a distinct chemical shift, such as 178.05 ppm, further confirming the thione form. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules in solution.

The ¹H NMR spectra of Schiff base and thiosemicarbazone derivatives of this compound provide a wealth of structural information. The aromatic protons typically appear as multiplets in the range of δ 6.53–8.57 ppm. ekb.eg The azomethine proton (CH=N) gives a characteristic singlet, which can shift upon complexation with a metal ion. For example, in some Schiff base complexes, this signal shifts upfield to δ 8.75-9.42 ppm. ekb.eg The phenolic -OH proton signal disappears upon deprotonation and complexation. ekb.eg

In thiosemicarbazone derivatives, the N-H protons of the hydrazone and amine groups give rise to distinct signals. For instance, in a thiosemicarbazone of 2-hydroxy acetophenone, the NH and OH protons appear as singlets at δ 10.15 ppm and 9.77 ppm, respectively. scirp.org The coupling constants between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the molecule. miamioh.eduorganicchemistrydata.org

¹³C NMR Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. For aromatic compounds like this compound, the chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents on the benzene ring (the hydroxyl, aldehyde, and bromine groups).

The following table presents predicted ¹³C NMR data for the related, simpler compound 2-Hydroxybenzaldehyde, which serves as a basic reference for the positions of the aromatic and functional group carbons. hmdb.ca

| Carbon Atom | Predicted Chemical Shift (ppm) for 2-Hydroxybenzaldehyde | General Expected Range for Substituted Benzaldehydes |

|---|---|---|

| C=O (Aldehyde) | ~196 | 190 - 210 |

| C-OH | ~161 | 150 - 165 |

| C-CHO | ~121 | 120 - 140 |

| Aromatic C-H | ~118-137 | 110 - 140 |

| Aromatic C-Br | N/A | 110 - 125 |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR, ³¹P NMR) for Metal Complexes and Organophosphorus Derivatives

This compound can act as a ligand, coordinating with metal centers to form metal complexes or reacting with phosphorus compounds to create organophosphorus derivatives. Heteronuclear NMR techniques, such as ¹¹⁹Sn NMR and ³¹P NMR, are indispensable for characterizing these new compounds.

¹¹⁹Sn NMR: In the study of organotin complexes, ¹¹⁹Sn NMR provides direct information about the coordination environment of the tin atom. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the geometry of the complex. For instance, studies on organotin(IV) complexes with related ligands have shown that ¹¹⁹Sn NMR signals can confirm the formation of the complex and help infer whether the geometry is, for example, five- or six-coordinate. researchgate.net

³¹P NMR: For organophosphorus derivatives, ³¹P NMR is the primary tool for characterization. The chemical shift of the phosphorus-31 nucleus reveals the oxidation state, coordination number, and nature of the substituents attached to the phosphorus atom. For example, in cyclotriphosphazene (B1200923) derivatives, a singlet in the ³¹P NMR spectrum can indicate the symmetrical substitution of all phosphorus atoms in the ring. mdpi.com

While specific ¹¹⁹Sn or ³¹P NMR studies on derivatives of this compound were not found, the principles from related research on other substituted salicylaldehydes and phenolic compounds confirm the utility of these techniques. mdpi.comnih.govmdpi.com

Deuterium (B1214612) Exchange Studies

Deuterium (²H) exchange studies are a simple yet elegant NMR experiment used to identify labile protons, such as those in hydroxyl (-OH) or amine (-NH) groups. In the case of this compound, this technique can be used to unequivocally confirm the signal of the phenolic hydroxyl proton in the ¹H NMR spectrum.

The experiment involves acquiring a standard ¹H NMR spectrum, then adding a few drops of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The labile hydroxyl proton (O-H) will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the peak corresponding to the -OH proton will disappear or significantly decrease in intensity in the subsequent spectrum. This method is crucial for assigning the correct proton signals, especially in complex molecules where signals might overlap. nih.govnih.gov

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The key chromophore in this molecule is the substituted benzene ring, which contains π electrons and non-bonding (n) electrons on the oxygen atoms of the hydroxyl and aldehyde groups. The presence of the conjugated system (aromatic ring and aldehyde group) results in characteristic absorption bands. nih.gov

n→π* and π→π* Electronic Transitions

The UV-Vis spectrum of this compound is expected to show two main types of electronic transitions:

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity) at shorter wavelengths. For conjugated aromatic systems, these bands are often observed below 350 nm. researchgate.net

n→π Transitions:* These transitions involve promoting an electron from a non-bonding orbital (the lone pairs on the oxygen atoms) to an anti-bonding π* orbital. These are lower-energy transitions compared to π→π* and therefore appear at longer wavelengths. The n→π* transitions are generally much weaker (lower molar absorptivity). researchgate.netresearchgate.net

For similar hydroxybenzaldehydes, a strong absorption band corresponding to the π→π* transition is observed, while the weaker n→π* band may appear as a shoulder on the main absorption peak. nih.govresearchgate.net

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. This effect is particularly useful for identifying the nature of the electronic transitions.

Blue Shift (Hypsochromic Shift): The n→π* transitions typically undergo a blue shift (shift to a shorter wavelength) as the solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, increasing the energy gap for the transition. researchgate.net

Red Shift (Bathochromic Shift): The π→π* transitions often experience a red shift (shift to a longer wavelength) in more polar solvents. This occurs because the excited state is often more polar than the ground state and is thus better stabilized by polar solvent molecules, which lowers the energy of the transition. researchgate.net

Studies on the closely related 5-Bromosalicylaldehyde have demonstrated these solvent effects, with theoretical and experimental data showing shifts in absorption maxima when measured in solvents of varying polarity like chloroform, methanol, and water. nih.gov

| Compound | Solvent | λmax (nm) for π→π* Transition | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde (B117250) | Isopropanol | 285 | researchgate.net |

| 5-Bromosalicylaldehyde | Chloroform | ~330 | nih.gov |

| Iron(III) complex of 3,5-diBr-saloH | DMF | ~400-427 (MLCT) | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₄Br₂O₂), the molecular weight is approximately 279.91 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the presence of two bromine atoms is readily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms will show a triplet of peaks at M⁺, M⁺+2, and M⁺+4, with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion [M-H]⁺.

Loss of the formyl radical (M-29): Cleavage of the aldehyde group to give [M-CHO]⁺.

Loss of carbon monoxide (M-28): Rearrangement and loss of CO.

Loss of a bromine atom (M-79/M-81): Cleavage of a C-Br bond.

The analysis of these fragments helps to confirm the structure of the parent molecule. The fragmentation pattern of 4-bromobenzaldehyde, for example, clearly shows the molecular ion peak and a prominent peak corresponding to the loss of the bromine atom. chemicalbook.com

Molecular Weight Determination

The molecular weight of this compound has been determined and calculated using mass spectrometry and computational methods. The molecular formula of the compound is C₇H₄Br₂O₂. nih.gov The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is calculated to be 277.85780 Da. nih.gov The average molecular weight, based on the natural isotopic abundance of all constituent elements, is approximately 279.91 g/mol . nih.govsigmaaldrich.com

| Parameter | Value | Source |

| Molecular Formula | C₇H₄Br₂O₂ | nih.gov |

| Calculated Molecular Weight | 279.91 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 277.85780 Da | nih.gov |

Fragmentation Patterns

Mass spectrometry analysis using electron impact (EI) ionization reveals characteristic fragmentation patterns for this compound. The fragmentation of aromatic aldehydes typically begins with the formation of a stable molecular ion (M⁺•). libretexts.org

For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways for aldehydes include the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion (M-1)⁺, or the loss of the entire formyl radical (•CHO) to yield a (M-29)⁺ fragment. docbrown.info

The primary fragmentation patterns anticipated for this compound are detailed below:

| Ion | Proposed Fragment Structure | m/z (for ⁷⁹Br) | Description |

| [C₇H₄Br₂O₂]⁺• | [M]⁺• | 278 | Molecular Ion |

| [C₇H₃Br₂O₂]⁺ | [M-H]⁺ | 277 | Loss of a hydrogen atom from the aldehyde group |

| [C₆H₃Br₂O]⁺ | [M-CHO]⁺ | 249 | Loss of the formyl group |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies

Quantum mechanical studies are fundamental in elucidating the intrinsic properties of 4,5-dibromo-2-hydroxybenzaldehyde at the atomic and subatomic levels. These computational methods allow for a detailed examination of the molecule's electronic structure and geometry.

Electronic Structure Calculations

Electronic structure calculations, primarily employing Density Functional Theory (DFT), are pivotal in understanding the reactivity and spectroscopic properties of this compound. A common approach involves using the B3LYP functional with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

Key aspects of the electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests higher reactivity. For similar compounds, these calculations have revealed that the HOMO is often localized on the benzene (B151609) ring and the oxygen atoms, while the LUMO is distributed over the aldehyde group and the aromatic ring.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms.

Optimization of Molecular Geometry

Below is a hypothetical table of selected optimized geometric parameters for this compound, based on expected values from DFT calculations.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-Br (at C4) | ~1.88 Å |

| C-Br (at C5) | ~1.88 Å | |

| C=O | ~1.22 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C4-C5-C6 | ~120° |

| O-C2-C1 | ~121° | |

| C2-C1-C(H)=O | ~123° |

Note: These are estimated values and would require specific calculations for confirmation.

Influence of Halogen Substitution on Electronic Distribution

The presence of two bromine atoms on the benzene ring significantly influences the electronic distribution of this compound. Bromine is an electron-withdrawing group due to its electronegativity, but it can also act as a weak electron-donating group through resonance. The net effect is a modification of the electron density of the aromatic ring and the substituent groups.

The two bromine atoms at positions 4 and 5 are expected to decrease the electron density of the benzene ring, making it more susceptible to nucleophilic attack than the parent 2-hydroxybenzaldehyde. This electron-withdrawing effect also influences the acidity of the phenolic hydroxyl group. By pulling electron density away from the oxygen atom, the bromine atoms stabilize the corresponding phenoxide ion, thereby increasing the acidity of the hydroxyl group. Furthermore, the electronic properties of the aldehyde group are also modulated, which can affect its reactivity in condensation and oxidation reactions.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound were not found in the search results, this technique is commonly applied to similar molecules to understand their behavior in different environments, such as in solution or interacting with biological macromolecules. nih.govresearchgate.net

For this compound, MD simulations could be employed to:

Investigate its interaction with protein active sites, which is crucial for drug design and understanding its potential biological activities.

Study its solvation in different solvents, providing insights into its solubility and the stability of different conformers.

Analyze its aggregation behavior in solution.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this field. For brominated salicylaldehydes and related compounds, QSAR models can predict various activities based on calculated molecular descriptors.

For the closely related compound 3,5-dibromo-4-hydroxybenzaldehyde (B181551), predictive models have been used to estimate its potential functional uses. epa.gov These models correlate structural features with probabilities of certain activities.

| Predicted Functional Use | Probability |

| Antimicrobial | 0.742 |

| Flame Retardant | 0.721 |

| Antioxidant | 0.693 |

| UV Absorber | 0.652 |

| Colorant | 0.637 |

Data based on predictions for 3,5-dibromo-4-hydroxybenzaldehyde. epa.gov

Applying a similar methodology to this compound would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a model that links these descriptors to a specific biological activity, such as antimicrobial or antifungal properties.

Solvent Effect Modeling and Preferential Solvation

The behavior of this compound in solution is significantly influenced by the solvent. Computational modeling can be used to understand and predict these solvent effects. The phenomenon of solvatochromism, where the color of a solution changes with the solvent's polarity, is one such effect that can be studied computationally. wikipedia.org This is often modeled by performing electronic structure calculations in the presence of a solvent, using either implicit or explicit solvent models.

Studies on similar compounds like 3,5-dibromo-4-hydroxybenzaldehyde have investigated its solubility in various solvents, revealing that solute-solvent and solvent-solvent interactions play a crucial role. acs.org Computational models can help elucidate these interactions.

Preferential solvation occurs in mixed solvent systems where the composition of the solvent in the immediate vicinity of the solute molecule differs from that of the bulk solvent. This can be modeled using molecular dynamics simulations or specialized theoretical models. For this compound, understanding its preferential solvation would be important for its purification, crystallization, and formulation in various applications.

Research Applications in Chemical Synthesis and Catalysis

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of 4,5-Dibromo-2-hydroxybenzaldehyde makes it an ideal starting material or intermediate for the synthesis of more complex molecular architectures. The aldehyde group provides a reactive site for a wide array of chemical transformations, including condensations, oxidations, and reductions. A primary application is in the synthesis of Schiff bases, which are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. These Schiff bases, in turn, can serve as ligands for the formation of metal complexes or as intermediates for the synthesis of other organic compounds.

The presence of two bromine atoms offers additional handles for synthetic modification. These halogens can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This capability enables the construction of elaborate molecular frameworks, including macrocycles and polymers, from the relatively simple starting block of this compound.

Exploration of Substituent Effects on Electronic Properties and Reactivity

The electronic nature and reactivity of the benzaldehyde (B42025) ring are significantly influenced by its substituents. The hydroxyl group at the C2 position is an ortho, para-directing activator, donating electron density to the aromatic ring through resonance. Conversely, the bromine atoms at the C4 and C5 positions are deactivating groups, withdrawing electron density from the ring through their inductive effect. This push-pull electronic environment created by the opposing effects of the hydroxyl and bromo substituents modulates the reactivity of the aldehyde group and the aromatic ring itself.

Catalytic Applications (e.g., Metal Complexes as Catalysts)

As previously mentioned, this compound is a precursor to Schiff base ligands. When these ligands coordinate with metal ions, they form stable metal complexes that can exhibit significant catalytic activity. The electronic properties of the ligand, influenced by the bromo and hydroxyl substituents, can be transferred to the metal center, thereby modulating the catalytic performance of the complex.

These metal complexes have been explored as catalysts in a variety of organic transformations. For example, they have shown promise in oxidation reactions, where the metal center facilitates the transfer of oxygen atoms to a substrate. The specific nature of the metal ion and the ligand structure, including the presence of the dibromo-substituted salicylaldehyde (B1680747) moiety, are key factors in determining the efficiency and selectivity of the catalytic process. Research in this area focuses on synthesizing new metal complexes derived from this compound and evaluating their catalytic potential in various industrially and synthetically relevant reactions.

Utilization in Dye and Indicator Development (Colorimetric Properties)

The chromophoric nature of the this compound scaffold and its derivatives makes them suitable for applications in the development of dyes and colorimetric indicators. The extended π-system of the aromatic ring, in conjunction with the electronic effects of the substituents, gives rise to absorption in the ultraviolet-visible region of the electromagnetic spectrum.

Chemical modification of the aldehyde group, for instance, through the formation of Schiff bases or other derivatives, can lead to significant changes in the electronic structure and, consequently, the color of the molecule. This property is exploited in the design of colorimetric sensors. For example, a Schiff base derived from this compound might exhibit a distinct color change upon binding to a specific metal ion or anion. This visual response allows for the qualitative or quantitative detection of the target analyte. The development of new dyes and indicators based on this compound involves synthesizing a library of derivatives and systematically studying their photophysical properties and responses to various chemical stimuli.

Investigative Studies on Biological Activities and Mechanisms of Action

Antimicrobial Activity Research

While direct studies on the antimicrobial efficacy of 4,5-Dibromo-2-hydroxybenzaldehyde are not prevalent in the reviewed literature, research on related brominated salicylaldehydes and their derivatives provides valuable insights into their potential as antimicrobial agents.

Antibacterial and Antifungal Efficacy

Substituted salicylaldehydes are recognized as potentially potent antibacterial and antifungal agents nih.gov. For instance, a Schiff base derived from 5-bromosalicylaldehyde , a related mono-brominated compound, was reported to exhibit a broad spectrum of both antibacterial and antifungal properties nih.gov. Another study involving 5-bromo-salicylaldehyde and its Schiff base derivative demonstrated dose-dependent antibacterial activity, with effectiveness increasing at higher concentrations, particularly against Escherichia coli researchgate.net.

However, without specific studies on this compound against pathogens such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, or Listeria monocytogenes, a detailed efficacy profile and data table for this specific compound cannot be constructed. Research on other classes of dibrominated compounds, such as N-phenyl-4,5-dibromopyrrolamides, showed a lack of significant antibacterial activity, which was theorized to be due to insufficient penetration of the compounds through the bacterial cell envelope nih.gov.

Mechanistic Investigations of Antimicrobial Action

The precise mechanism of antimicrobial action for this compound has not been elucidated. However, research into the broader class of salicylaldehydes suggests a potential mechanism. A distinct correlation has been reported between the antimicrobial activity of salicylaldehydes and the broadening of the NMR signal of their hydroxyl proton nih.gov. This phenomenon is linked to the speed of the proton exchange process involving that hydroxyl proton, suggesting that this exchange may be integral to the compound's mechanism of action against microbes nih.gov. While this provides a potential pathway, other factors are likely necessary for high antimicrobial activity nih.gov.

Structure-Activity Relationship (SAR) within Halogenated Derivatives

Structure-activity relationship (SAR) studies on related compounds consistently highlight the importance of halogenation, particularly dihalogenation, for enhanced biological activity.

Benefit of Dihalogenation : In studies of sulfadiazine-based Schiff bases derived from various salicylaldehydes, dihalogenation of the salicylic (B10762653) moiety was found to improve both antibacterial and antifungal activity nih.gov.

Influence of Bromine : Research on ruthenium(II) polypyridyl complexes using halogenated salicylaldehydes as ligands revealed that dihalogenated ligands conferred enhanced cytotoxicity compared to monohalogenated versions. nih.govrsc.org. Within this, bromine was identified as the halogen that imparts the highest cytotoxicity to the complexes nih.govrsc.org.

Role of Electron-Withdrawing Groups : The electron-withdrawing nature of halogens is considered a key factor. In a study of quinolone-based hydrazones, halogen substituents contributed to significant inhibitory activities, a phenomenon attributed to the potential for halogen bonding or the enhancement of hydrophobic contacts within enzyme active sites acs.org.

Anticancer Potential and Cytotoxicity Studies

Direct evaluation of this compound against cancer cell lines was not found in the reviewed literature. However, a study on a different isomer, 3,5-dibromosalicylaldehyde , provides relevant insights into the potential role of dibrominated salicylaldehydes in anticancer research.

Evaluation against Cancer Cell Lines (e.g., HCT 116)

In a 2022 study, 3,5-dibromosalicylaldehyde was used as a ligand to synthesize a Ruthenium(II) polypyridyl complex, {Δ/Λ-[Ru(bpy)₂(3,5-diBrsal)]BF₄}. While this study does not assess the aldehyde alone, the resulting metal complex demonstrated cytotoxic effects. The research highlighted that complexes bearing bromine were able to provoke an increase in intracellular reactive oxygen species (ROS) and cause mitochondrial dysfunction, mechanisms often associated with anticancer activity nih.govresearchgate.net. The study emphasized that dihalogenated ligands, especially those with bromine, significantly enhanced the cytotoxicity of the resulting complexes when compared to their monohalogenated counterparts nih.govrsc.org.

Role as a Lead Compound for Novel Anticancer Agents

This compound has been identified as a valuable lead compound in the development of new anticancer agents. Its structural framework, featuring bromine and hydroxyl groups on a benzaldehyde (B42025) core, provides a versatile scaffold for the synthesis of more complex molecules with enhanced cytotoxic and anti-proliferative activities against various cancer cell lines.

One area of investigation involves the synthesis of derivatives through the methylation and acetylation of the hydroxyl group of related bromophenols. These modifications aim to improve the pharmacological profile of the parent compound. For instance, studies on a related natural bromophenol, bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), have shown that it possesses cytotoxic activity against a range of tumor cells, including hepatocellular carcinoma (BEL-7402 cells) with an IC50 value of 8.7 μg/mL. nih.gov The anti-metastatic activity of BDDPM further underscores the potential of this class of compounds in cancer therapy, suggesting that this compound derivatives could serve as a basis for the rational design of future anticancer drugs. nih.gov

Furthermore, research into other structurally related dibromo-hydroxy-benzoyl derivatives has provided additional support for their potential in oncology. For example, a series of novel benzoxazinone (B8607429) derivatives synthesized from 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govnih.govoxazin-4-one have demonstrated significant antiproliferative activity against human breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov These findings highlight the importance of the dibrominated phenolic aldehyde structure as a foundational element for creating new and effective anticancer therapeutic agents.

Proposed Anticancer Mechanisms

The proposed anticancer mechanisms of action for compounds derived from or related to this compound are multifaceted, targeting various cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Studies on the related compound BDDPM have revealed that its anti-metastatic effects on hepatocellular carcinoma cells are mediated through the modulation of β1-integrin/FAK signaling. nih.gov BDDPM was found to decrease the adhesion of cancer cells to the extracellular matrix (ECM) and down-regulate the expression of β1-integrin and focal adhesion kinase (FAK). nih.gov This disruption of cell adhesion subsequently inhibits cell migration and invasion, key processes in cancer metastasis.

In another study, derivatives of a related benzoxazinone showed that their anticancer activity is linked to the induction of apoptosis through the enhancement of tumor suppressor protein p53 and caspases 9 and 3 expression. nih.gov One particularly potent derivative was also found to inhibit the activity of the epidermal growth factor receptor (EGFR), a key signaling protein often dysregulated in cancer. nih.gov These findings suggest that compounds based on the this compound scaffold may exert their anticancer effects through a combination of apoptosis induction and inhibition of critical cell signaling pathways.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are limited, research on the closely related compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) provides significant insights into the potential anti-inflammatory activity of this class of molecules. BDB, a natural bromophenol isolated from red algae, has demonstrated notable anti-inflammatory effects in both in vivo and in vitro models. nih.govnih.gov

In a study using a mouse model of atopic dermatitis, treatment with BDB resulted in a significant reduction in inflammatory markers, including serum immunoglobulin E (IgE) levels and infiltration of inflammatory cells. nih.gov In vitro experiments with RAW 264.7 murine macrophages showed that BDB dose-dependently suppressed the production of the pro-inflammatory cytokine interleukin-6 (IL-6) upon stimulation with lipopolysaccharide (LPS). nih.gov

The anti-inflammatory mechanism of BDB has been attributed to its ability to inhibit key signaling pathways involved in the inflammatory response. Specifically, BDB was found to inhibit the phosphorylation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the signal transducer and activator of transcription 1 (STAT1). nih.gov These transcription factors are crucial for the expression of a wide range of pro-inflammatory genes. The inhibitory action of BDB on these pathways suggests that this compound may possess similar anti-inflammatory properties. Further supporting this notion, the simpler compound 4-hydroxybenzaldehyde (B117250) has also been shown to exhibit anti-inflammatory and anti-nociceptive activities by down-regulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.orgresearchgate.net

Table 1: Anti-inflammatory Activity of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

| Model System | Treatment | Observed Effect | Reference |

| Atopic Dermatitis Mouse Model | 100 mg/kg BDB | Reduced serum IgE, reduced lymph node size, decreased ear edema and inflammatory cell infiltration. | nih.gov |

| LPS-stimulated RAW 264.7 Macrophages | 12.5, 25, 50, 100 μM BDB | Dose-dependent suppression of IL-6 production. | nih.gov |

| LPS-stimulated RAW 264.7 Macrophages | 50 and 100 μM BDB | Inhibition of NF-κB and STAT1 phosphorylation. | nih.gov |

Antioxidant Capacity Assessments

The antioxidant potential of phenolic compounds is well-established and is often attributed to their ability to scavenge free radicals. The hydroxyl group on the benzene (B151609) ring is a key functional group responsible for this activity. While specific antioxidant capacity assessments for this compound are not extensively documented in the available literature, the general antioxidant properties of bromophenols have been studied.

It is understood that the hydroxyl groups in bromophenols are important for their free radical scavenging activity, as demonstrated in various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The evaluation of the antioxidant potential of natural products is a common practice to identify compounds that can mitigate oxidative stress, which is implicated in numerous diseases. nih.gov The general consensus is that the presence of the hydroxyl group on the aromatic ring of this compound suggests it is likely to possess antioxidant properties, though further specific studies are required to quantify this capacity.

Enzyme Inhibition Profiling

Lipoxygenase Inhibition

There is currently no direct scientific evidence to suggest that this compound is an inhibitor of lipoxygenase (LOX) enzymes. Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov While various compounds have been identified as LOX inhibitors, specific studies investigating the effect of this compound on this enzyme are lacking in the reviewed literature.

Urease Inhibition

Similarly, there is no available research to indicate that this compound acts as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for the treatment of infections caused by these bacteria. Despite the investigation of various classes of compounds as urease inhibitors, the specific activity of this compound against this enzyme has not been reported.

Phosphatase Inhibition (e.g., PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a crucial enzyme that acts as a negative regulator in both the insulin (B600854) and leptin signaling pathways. nih.gov Its role in downregulating these pathways has made it a significant target for the development of therapeutics for type 2 diabetes and obesity. nih.gov

A thorough review of the scientific literature reveals no studies specifically investigating the inhibitory activity of this compound against PTP1B. While research exists on other bromophenol derivatives as PTP1B inhibitors, such as HPN (3,4‐dibromo‐5‐(2‐bromo‐3,4‐dihydroxy‐6‐isopropoxymethyl benzyl)benzene‐1,2‐diol), which has shown specific inhibitory action, no such data is available for this compound itself. nih.gov

Table 1: PTP1B Inhibition Data for this compound

| Metric | Value | Source |

|---|---|---|

| IC₅₀ | Data not available | N/A |

| Inhibition Type | Data not available | N/A |

| Kinetic Constants (Kᵢ, etc.) | Data not available | N/A |

Reductase Inhibition (e.g., HMG-CoA reductase)

HMG-CoA reductase (3-hydroxy-3-methyl-glutaryl-coenzyme A reductase) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.govnih.gov Inhibition of this enzyme is a primary strategy for managing hypercholesterolemia. nih.govnih.gov

Currently, there is no published research available that examines the potential of this compound to inhibit HMG-CoA reductase. While numerous natural and synthetic compounds are being explored for this activity, this specific compound has not been the subject of such investigations. nih.govnih.gov

Table 2: HMG-CoA Reductase Inhibition Data for this compound

| Metric | Value | Source |

|---|---|---|

| IC₅₀ | Data not available | N/A |

| Inhibition Type | Data not available | N/A |

| Kinetic Constants (Kᵢ, etc.) | Data not available | N/A |

Thrombin Inhibition

Thrombin is a key serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. nih.gov Its inhibition is a critical therapeutic target for the prevention and treatment of thrombotic disorders.

There are no scientific studies to date that have evaluated the inhibitory effect of this compound on thrombin. Research into thrombin inhibitors is extensive, focusing on various classes of molecules, but this particular benzaldehyde derivative has not been reported in this context. nih.gov

Table 3: Thrombin Inhibition Data for this compound

| Metric | Value | Source |

|---|---|---|

| IC₅₀ | Data not available | N/A |

| Inhibition Type | Data not available | N/A |

| Kinetic Constants (Kᵢ, etc.) | Data not available | N/A |

Emerging Research Directions and Future Perspectives

Development of Novel Sensor Technologies

The unique structure of 4,5-Dibromo-2-hydroxybenzaldehyde makes it an excellent building block for the synthesis of chemosensors. Its aldehyde and hydroxyl groups provide reactive sites for the straightforward synthesis of Schiff bases, which are known for their ability to coordinate with metal ions. acs.orgnih.gov This coordination often results in a discernible colorimetric or fluorescent response, enabling the detection of specific ions. acs.orgnih.gov

Researchers are actively exploring the development of Schiff base ligands derived from this compound for the selective and sensitive detection of various metal ions. The presence of bromine atoms on the benzene (B151609) ring can enhance the sensitivity and selectivity of these sensors through the heavy-atom effect and by influencing the electronic properties of the molecule.

Recent studies have demonstrated the potential of Schiff base chemosensors for detecting a range of metal ions, including Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, in aqueous environments. acs.org The ability to detect these ions is crucial due to their biological significance and potential toxicity at elevated levels. acs.org The development of test strips and thin-layer chromatography (TLC) plates incorporating these chemosensors offers a low-cost and portable method for on-site analysis. acs.org

Table 1: Examples of Metal Ions Detected by Schiff Base Sensors

| Metal Ion | Detection Method | Application |

|---|---|---|

| Co²⁺ | Colorimetric | Environmental Monitoring |

| Ni²⁺ | Colorimetric | Industrial Effluent Analysis |

| Cu²⁺ | Colorimetric/Fluorometric | Water Quality Testing |

| Zn²⁺ | Fluorometric | Bioimaging |

This table is generated based on data from a study on a versatile Schiff base chemosensor. acs.org

Future research in this area will likely focus on:

Designing sensors with higher selectivity for specific ions of interest.

Improving the detection limits to trace and ultra-trace levels.

Expanding the application of these sensors to complex biological and environmental samples.

Developing multi-analyte sensors capable of detecting several ions simultaneously.

Exploration of Luminescent Properties in Metal Complexes

The derivatives of salicylaldehyde (B1680747), including this compound, have been a subject of continuous interest for the investigation of their luminescent properties when complexed with metal ions. researchgate.net The substituent groups on the phenolic ring play a crucial role in fine-tuning these properties. researchgate.net

Particularly, the formation of complexes with lanthanide ions is an active area of research. rsc.org Lanthanide complexes are known for their unique photophysical properties, including sharp emission bands and long luminescence lifetimes. rsc.org The organic ligand, in this case, a derivative of this compound, can act as an "antenna" by absorbing light and transferring the energy to the central lanthanide ion, which then emits light. rsc.org

The bromine atoms in this compound can influence the energy of the ligand's triplet state, which is a critical factor for efficient energy transfer to the lanthanide ion. This can lead to enhanced luminescence quantum yields. rsc.org Researchers are exploring how modifications to the ligand structure affect the stability and photophysical properties of the resulting lanthanide complexes. rsc.org

Table 2: Factors Influencing Lanthanide-Centered Luminescence

| Factor | Influence on Luminescence |

|---|---|

| Ligand Substitution | Can significantly enhance quantum yields. |

| Energy of Ligand-to-Metal Charge Transfer (LMCT) states | High energy levels can prevent non-radiative deactivation. |

| Stability of the Complex | Higher stability often correlates with better luminescent performance. |

This table is based on findings from research on lanthanide complexes with substituted terpyridines. rsc.org

Future work will likely involve the synthesis and characterization of a wider range of lanthanide complexes with ligands derived from this compound. The goal is to develop materials with tailored luminescent properties for applications in areas such as:

Bioimaging and biosensing. researchgate.net

Organic light-emitting diodes (OLEDs).

Anti-counterfeiting technologies.

Advanced Materials Research

The chemical reactivity and structural features of this compound make it a valuable component in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). nih.gov MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. northwestern.edu

The bifunctional nature of this compound (possessing both aldehyde and hydroxyl groups) allows it to be used as a versatile building block or to be modified to create more complex organic struts for MOF synthesis. nih.gov The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them suitable for a variety of applications. mdpi.com

One of the key areas of interest is the use of MOFs for gas storage and separation. mdpi.com The properties of the MOF, including its affinity for certain gases, can be tailored by carefully selecting the organic ligand. The bromine atoms in this compound can introduce specific interactions that may enhance the selective adsorption of certain gases.

Furthermore, MOFs constructed from bioactive components are being explored for biomedical applications, such as drug delivery and imaging. rsc.org The use of ligands derived from compounds like this compound could lead to the development of "bioMOFs" with inherent biological activity or the ability to carry and release therapeutic agents. rsc.org

Table 3: Potential Applications of MOFs Derived from this compound

| Application Area | Key MOF Property |

|---|---|

| Gas Storage | High surface area, specific gas affinity. |

| Catalysis | Accessible active sites, tunable porosity. |

| Drug Delivery | Biocompatibility, controlled release. |

| Sensing | Selective adsorption, signal transduction. |

This table outlines general applications of MOFs relevant to the use of functionalized organic ligands. mdpi.comrsc.org

The future of advanced materials research involving this compound will likely see the synthesis of novel MOFs with increasingly complex structures and functionalities. A key challenge will be the rational design and synthesis of materials with properties tailored for specific applications. northwestern.edu

Green Chemistry Approaches to Synthesis

The development of environmentally friendly and sustainable methods for the synthesis of chemical compounds is a major focus of modern chemistry. iastate.edu For this compound and its derivatives, researchers are actively seeking greener synthetic routes that minimize waste, reduce the use of hazardous reagents, and are more energy-efficient.

Traditional bromination reactions often involve the use of elemental bromine, which is hazardous and produces corrosive byproducts. udel.edu Green chemistry approaches aim to replace such reagents with safer alternatives. For instance, the use of a solid brominating reagent consisting of an alkali metal bromide and bromate (B103136) in an aqueous medium has been shown to be an eco-friendly method for the synthesis of related brominated compounds. google.com This method avoids the use of hazardous liquid bromine and organic solvents. google.com

The principles of green chemistry being applied to the synthesis of salicylaldehyde derivatives include: iastate.edu

The use of less toxic and more bio-renewable starting materials.

The development of catalytic reactions that are more efficient and produce fewer byproducts.

The use of environmentally benign solvents, such as water.

The design of synthetic pathways that are more atom-economical.

A simple and safe preparation of vanillin (B372448) from 4-hydroxybenzaldehyde (B117250) has been described that is suitable for undergraduate chemistry laboratories and highlights green chemistry principles. acs.org Similar approaches are being investigated for the synthesis of this compound.

Table 4: Comparison of Traditional and Green Synthesis Approaches

| Aspect | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Reagents | Often uses hazardous materials like liquid bromine. udel.edu | Employs safer, solid brominating agents or catalytic methods. google.com |

| Solvents | May use volatile organic solvents. | Prefers water or other benign solvents. iastate.edugoogle.com |

| Efficiency | Can have lower atom economy and produce more waste. | Aims for higher atom economy and minimal waste. |

| Safety | Poses greater safety and environmental risks. | Inherently safer and more environmentally friendly. |

The future of the synthesis of this compound will undoubtedly be shaped by the continued adoption of green chemistry principles. The development of robust, efficient, and cost-effective "green" syntheses will be crucial for its large-scale production and widespread application. nih.gov

Q & A

Basic: What are the standard synthetic protocols for preparing 4,5-Dibromo-2-hydroxybenzaldehyde, and how is purity validated?

Answer:

this compound is typically synthesized via bromination of 2-hydroxybenzaldehyde derivatives using brominating agents like Br₂ in acetic acid or HBr/H₂O₂ systems. Purity validation involves:

- Elemental Analysis : To confirm stoichiometry (e.g., %C, H, Br) .

- Spectroscopy :

- FT-IR : Key peaks include the aldehyde C=O stretch (~1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .

- ¹H/¹³C NMR : Distinct signals for aldehyde protons (~10 ppm) and aromatic protons (downfield shifts due to Br substituents) .

- Chromatography : HPLC or TLC to detect impurities.

Reference Standards : Pharmacopeial guidelines (e.g., EP) list impurities like 2-hydroxybenzaldehyde and tribromophenol, requiring strict control .

Advanced: What crystallographic challenges arise during structural refinement of this compound?

Answer:

The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 16.474 Å, b = 14.025 Å, c = 7.531 Å, and β = 103.2° . Challenges include:

- Absorption Correction : High Br content necessitates multi-scan corrections (e.g., SADABS) due to significant X-ray absorption .

- Disorder Modeling : Bromine atoms may exhibit positional disorder, requiring anisotropic displacement parameter refinement.

- Software Limitations : SHELXL is commonly used, but convergence issues (e.g., high R values) may occur with low-resolution data .

Table 1 : Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Z | 8 |

| R Factor | 0.045 |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

Basic: How is this compound utilized in Schiff base ligand synthesis?

Answer:

The aldehyde group reacts with primary amines (e.g., hydrazides) to form Schiff bases. Example protocol:

Reaction Setup : Equimolar this compound and 2-fluorobenzohydrazide in ethanol under reflux (6–8 hrs) .

Isolation : Precipitation via solvent evaporation or cooling.

Characterization :

- Magnetic Susceptibility : To confirm metal-ligand coordination in complexes .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate product masses.

Advanced: How do electronic effects of bromine substituents influence the antimicrobial activity of Schiff base derivatives?

Answer:

Bromine's electron-withdrawing nature enhances ligand rigidity and metal-binding affinity, critical for disrupting microbial cell membranes. Studies show:

- Enhanced Bioactivity : Dibromo derivatives exhibit lower MIC values (e.g., 8–16 µg/mL against S. aureus) compared to non-halogenated analogs .

- Mechanistic Insight : Br substituents increase lipophilicity, facilitating penetration into bacterial cells. Synergistic effects with metal ions (e.g., Cu²⁺) further disrupt redox cycles .

Contradictions : Some reports note reduced activity in Gram-negative strains due to outer membrane complexity, requiring structural optimization .

Advanced: What computational methods are used to predict the electronic properties of metal complexes derived from this compound?

Answer:

- DFT Calculations : To optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis spectra .

- Molecular Docking : Predict binding affinities to microbial enzymes (e.g., dihydrofolate reductase) .

- Thermodynamic Studies : ΔG and ΔH values for complex formation are derived from isothermal titration calorimetry (ITC) .

Table 2 : Example Thermodynamic Data for Sn(IV) Complex

| Parameter | Value (kJ/mol) |

|---|---|

| ΔG (Formation) | -58.2 |

| ΔH | -72.4 |

| TΔS | +14.2 |

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Advanced: How can contradictions in spectral data between synthesized derivatives be resolved?

Answer:

- Multi-Technique Validation : Cross-check NMR/IR with X-ray crystallography to confirm structural assignments .

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria) causing signal splitting in NMR .

- Crystallographic Disorder : Use Hirshfeld surface analysis to resolve ambiguities in electron density maps .

Basic: What are the key applications of this compound in materials science?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.